2-(4-Fluorophenoxy)butanoyl chloride
Description
The Significance of Chiral α-Substituted Carboxylic Acid Derivatives as Advanced Synthetic Intermediates
Chiral α-substituted carboxylic acid derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds. enamine.netnih.gov Their importance stems from the prevalence of chiral carboxylic acid moieties in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The ability to introduce a stereocenter at the α-position of a carboxylic acid derivative with high fidelity is a critical step in the asymmetric synthesis of complex targets. The development of new drugs, for instance, increasingly requires the use of chiral building blocks to optimize drug-receptor interactions and enhance therapeutic efficacy. enamine.net
The α-aryloxy motif, in particular, is a common feature in many pharmaceuticals and herbicides. Consequently, chiral α-aryloxy carboxylic acids and their activated derivatives, such as acyl chlorides, are highly sought-after intermediates. These compounds serve as versatile synthons, allowing for the introduction of the α-aryloxy acetic acid substructure through various nucleophilic acyl substitution reactions.
Contextualizing 2-(4-Fluorophenoxy)butanoyl chloride within the Chemical Space of Fluorinated Phenoxy Structures
This compound is situated within the chemical space of fluorinated phenoxy structures, a class of compounds that has garnered significant attention in drug discovery. The presence of a fluorine atom on the phenoxy ring of this acyl chloride can be expected to influence its reactivity and the properties of the resulting derivatives. Specifically, the electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to its non-fluorinated analog.
Overview of Research Trajectories for Novel Acyl Chloride Building Blocks
The development of novel acyl chloride building blocks is an active area of research driven by the continuous demand for new and improved synthetic methodologies. Key research trajectories include:
Development of Milder and More Selective Chlorinating Agents: While traditional reagents like thionyl chloride and oxalyl chloride are effective, there is an ongoing search for milder reagents that are compatible with a wider range of functional groups and minimize side reactions. masterorganicchemistry.comchemguide.co.uk
Asymmetric Synthesis of Chiral Acyl Chlorides: The direct and efficient synthesis of enantiomerically pure acyl chlorides is a significant challenge. Research is focused on developing catalytic asymmetric methods to access these valuable chiral building blocks.
Expansion of Structural Diversity: Efforts are being made to synthesize acyl chlorides with novel and complex substitution patterns, including the incorporation of various functional groups and heterocyclic scaffolds, to broaden the available chemical space for drug discovery and materials science.
Applications in Flow Chemistry and Automated Synthesis: The development of robust and scalable methods for the in-situ generation and use of acyl chlorides is crucial for their integration into modern high-throughput synthesis platforms.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(10(11)13)14-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRRFMWVJKCPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291615 | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-66-8 | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 4 Fluorophenoxy Butanoyl Chloride
Stereochemical Control in Transformations
The chiral center at the α-carbon of 2-(4-Fluorophenoxy)butanoyl chloride makes it a valuable substrate for stereoselective synthesis. The control of stereochemistry in its reactions is of significant interest for the synthesis of enantiomerically pure compounds.
Reactions of this compound with nucleophiles can proceed with varying degrees of diastereoselectivity and enantioselectivity, often controlled by the use of chiral auxiliaries or catalysts.
Diastereoselective Reactions:
When a racemic mixture of this compound reacts with a chiral nucleophile or in the presence of a chiral auxiliary, diastereomeric products can be formed in unequal amounts. A common strategy involves attaching a chiral auxiliary to the acyl chloride, which then directs the approach of the nucleophile to one face of the molecule. wikipedia.org For example, reaction with a chiral oxazolidinone can create a chiral imide, where subsequent reactions at the α-position are highly diastereoselective.
The diastereoselectivity of nucleophilic substitution at the α-position can be controlled by the reaction conditions. For instance, in reactions of α-bromoacyl-imidazolidinones with nitrogen nucleophiles, either retention or inversion of configuration can be achieved by choosing epimerizing or non-epimerizing conditions. nih.gov
Enantioselective Reactions:
Enantioselective reactions of this compound can be achieved using chiral catalysts. These catalysts can differentiate between the two enantiomers of the racemic acyl chloride (kinetic resolution) or control the stereochemistry of a reaction on a prochiral derivative.
For example, a chiral Lewis acid catalyst could be used to catalyze the reaction of the acyl chloride with a nucleophile, with one enantiomer of the acyl chloride reacting faster than the other, leading to an enantiomeric enrichment of the unreacted starting material and the product.
The following table illustrates the potential outcomes of a hypothetical enantioselective reaction:
| Catalyst | Nucleophile | Product Configuration | Enantiomeric Excess (ee) |
| Chiral Lewis Acid A | Alcohol | (R)-ester | High |
| Chiral Lewis Acid B | Amine | (S)-amide | High |
| Achiral Catalyst | Alcohol | Racemic ester | 0% |
This table is illustrative and based on general principles of asymmetric catalysis.
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. Key factors include the solvent, temperature, nature of the nucleophile, and the presence of additives or catalysts.
Solvent: The polarity of the solvent can influence the reaction mechanism and the conformation of the transition state, thereby affecting stereoselectivity. Polar solvents can stabilize charged intermediates, potentially favoring an SN1-type mechanism which could lead to racemization. Nonpolar solvents may favor a more concerted SN2-type mechanism, which typically proceeds with inversion of configuration.
Temperature: Lower reaction temperatures generally lead to higher stereoselectivity. At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, resulting in a lower degree of stereocontrol.
Nucleophile: The nature of the nucleophile plays a critical role. Bulky nucleophiles may exhibit higher stereoselectivity due to increased steric interactions in the transition state. The strength of the nucleophile can also influence the reaction pathway.
Catalysts and Additives: As discussed, Lewis acids and chiral catalysts can have a profound impact on stereoselectivity. The choice of catalyst and its ligands can be tailored to favor the formation of a specific stereoisomer. For instance, the use of different chiral ligands on a metal catalyst can lead to the opposite enantiomer of the product.
The table below summarizes the general influence of reaction conditions on stereoselectivity:
| Reaction Condition | Effect on Stereoselectivity | Rationale |
| Temperature | Decreasing temperature generally increases stereoselectivity. | Lower thermal energy makes the reaction more sensitive to small energy differences between diastereomeric transition states. |
| Solvent Polarity | Can have a complex effect; often, less polar solvents favor higher stereoselectivity. | Can influence the reaction mechanism (SN1 vs. SN2) and the stability of transition states. |
| Nucleophile Steric Bulk | Increasing steric bulk of the nucleophile can increase stereoselectivity. | Enhances steric differentiation between the faces of the electrophile. |
| Lewis Acid Catalyst | Can increase stereoselectivity by creating a more rigid transition state. | Coordination to the carbonyl oxygen restricts conformational freedom. |
This table provides general trends and the specific effects can vary depending on the exact reaction.
Applications of 2 4 Fluorophenoxy Butanoyl Chloride in Complex Molecule Synthesis
Building Block for Pharmaceutical Intermediates
The structural motif of an α-aryloxyalkanoic acid is prevalent in a multitude of biologically active compounds. 2-(4-Fluorophenoxy)butanoyl chloride, as a reactive derivative of 2-(4-fluorophenoxy)butanoic acid, serves as a key starting material for the synthesis of various pharmaceutical intermediates. Its high reactivity allows for facile introduction of the 2-(4-fluorophenoxy)butanoyl group into a wide range of molecules.
Synthesis of Substituted α-Aryloxy Esters and Amides
Acyl chlorides are well-established reagents for the acylation of alcohols and amines to form esters and amides, respectively. wikipedia.org The reaction of this compound with a diverse array of alcohols or phenols under basic conditions readily yields the corresponding α-aryloxy esters. Similarly, its reaction with primary or secondary amines affords the respective α-aryloxy amides. These reactions are typically high-yielding and proceed under mild conditions.
The resulting α-aryloxy esters and amides are themselves important intermediates in drug discovery. The incorporation of the fluorophenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity.
Table 1: General Reaction for the Synthesis of α-Aryloxy Esters and Amides
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol (R-OH) | 2-(4-Fluorophenoxy)butanoate ester |
| This compound | Amine (R-NH2) | 2-(4-Fluorophenoxy)butanamide |
Precursor to Chiral Ketones and Diketones
While direct synthetic routes using this compound as a precursor to chiral ketones and diketones are not extensively documented in publicly available literature, the general reactivity of acyl chlorides allows for such transformations. For instance, Friedel-Crafts acylation of an aromatic compound with this compound would yield an aryl ketone. Subsequent stereoselective reduction or other chiral modifications could then lead to chiral ketones.
The synthesis of diketones could potentially be achieved through various organic reactions, such as Claisen condensation-type reactions involving the corresponding ester, or through coupling reactions with appropriate organometallic reagents. These ketone and diketone moieties are valuable pharmacophores found in numerous therapeutic agents.
Material Science Applications
The reactivity of the acyl chloride group also lends itself to applications in material science, particularly in the synthesis of novel polymers and functional organic molecules.
Incorporation into Polymeric Structures via Acylation Polymerization
Acylation polymerization is a method used to synthesize polyesters and polyamides. In this process, a diacyl chloride is reacted with a diol or a diamine, respectively, to form the polymer chain. While this compound is a mono-acyl chloride, it can be utilized in several ways in polymerization. It could be used as a chain-terminating agent to control the molecular weight of a polymer formed by acylation polymerization. Alternatively, if the phenoxy ring were further functionalized with a polymerizable group, it could be incorporated as a pendant group onto a polymer backbone, thereby modifying the polymer's properties. Functionalized polymers can be prepared by terminating living ring-opening polymerization with acyl chlorides. nih.govnih.gov
Design of Functional Molecules with Specific Electronic Properties
The incorporation of fluorine atoms into organic molecules can have a profound impact on their electronic properties. The high electronegativity of fluorine can alter the electron density distribution within a molecule, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes this compound an interesting building block for the synthesis of novel organic materials with tailored electronic properties for applications in areas such as organic electronics, where it could be a component of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Polypyrrole is an example of a widely studied organic electroactive polymer. mdpi.com
Synthetic Utility in Agrochemical Development
The phenoxyalkanoic acid scaffold is a well-known feature in a number of herbicides. research-solution.com For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide. research-solution.com The biological activity of these compounds is often related to their ability to mimic plant hormones, leading to uncontrolled growth and eventual death of the target weeds.
Given this precedent, 2-(4-Fluorophenoxy)butanoic acid and its derivatives, including the acyl chloride, are of interest in the development of new agrochemicals. The introduction of a fluorine atom can alter the herbicidal activity, selectivity, and environmental persistence of the compound. This compound would serve as a reactive intermediate to synthesize a variety of ester and amide derivatives of the parent acid, allowing for the creation of a library of compounds to be screened for herbicidal activity. Phenoxy herbicides are typically synthesized from the corresponding phenol (B47542) and a chloro-substituted carboxylic acid ester. google.com
Table 2: Potential Agrochemical Derivatives from this compound
| Derivative Type | Potential Application |
| Esters | Herbicides with modified uptake and translocation properties |
| Amides | Herbicides with altered soil mobility and persistence |
While specific, detailed research applications of this compound are not extensively reported, its chemical structure and the reactivity of its acyl chloride functional group position it as a valuable and versatile building block in several areas of chemical synthesis. Its potential in the creation of novel pharmaceutical intermediates, the development of advanced materials with specific electronic properties, and the design of new agrochemicals is significant. Further research into the applications of this compound is warranted to fully exploit its synthetic potential.
Formation of Novel Herbicidal or Insecticidal Agents
The primary application of this compound in agrochemical research is in the generation of new potential herbicides. The phenoxyalkanoic acid class of compounds, which includes the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), are synthetic auxins that disrupt normal growth in broadleaf weeds. encyclopedia.pubmt.gov By using this compound as a starting scaffold, researchers can synthesize a library of new candidate molecules.
The synthesis process typically involves reacting the acyl chloride with various alcohols or amines to form the corresponding esters or amides. This derivatization is a key step in discovering new active compounds. For instance, research into related phenoxybutyrate structures has led to the development of α-(substituted phenoxybutyryloxy)alkylphosphonates, a series of compounds that have demonstrated significant post-emergence herbicidal activity against various weeds. nih.gov Similarly, derivatives of 2-(4-aryloxyphenoxy)propionamides have shown high efficacy against weeds like crabgrass and barnyard grass. jlu.edu.cn
While the phenoxyalkanoic acid structure is predominantly associated with herbicides, its derivatives could theoretically be screened for insecticidal activity. However, the main focus of research for this chemical class remains overwhelmingly in the development of new herbicidal agents. nih.govresearchgate.net
Structure-Activity Relationship Studies via Derivatization
The creation of numerous derivatives from this compound is essential for conducting structure-activity relationship (SAR) studies. SAR analyses are fundamental to understanding how specific changes in a molecule's structure affect its biological potency. nih.gov By synthesizing a range of amides and esters and testing their herbicidal effects, researchers can identify which molecular features are critical for activity.
Key findings from SAR studies on related phenoxyalkanoic acid derivatives include:
Influence of Substituents: The type and position of substituents on the aromatic ring and on the amide or ester group can significantly impact herbicidal activity. mdpi.com In studies of other phenoxy compounds, the presence of a 4-fluorophenoxy substituent has been shown to have an advantageous effect on biological activity. mdpi.com
Effect of Carbon Chain Length: The length of the alkyl chain in the alkanoic acid portion of the molecule is a critical factor. SAR analyses of α-(substituted phenoxybutyryloxy)alkylphosphonates revealed that the length of the carbon chain used as a linking bridge had a substantial effect on herbicidal efficacy. nih.gov
These studies allow for the rational design of more effective herbicides. For example, in one study, compound BA-1 was identified as a promising lead candidate due to its high efficacy and broad-spectrum activity. mdpi.com Another study found that compound 4-1 exhibited 100% inhibition against certain dicotyledonous weeds, an activity level higher than the commercial herbicide glyphosate. nih.gov
The data gathered from these systematic derivatizations provide valuable insights for optimizing lead compounds to create potent and selective herbicides. nih.govmdpi.com
Interactive Data Tables
Table 1: Herbicidal Activity of Selected Phenoxybutanoic Acid Derivatives
This table presents data from a study on 5-(1-amino-4-phenoxybutylidene)barbituric acid derivatives, which share a similar phenoxyalkyl structural element. The data illustrates how changes to the 'R' group affect the Sum Inhibition Rate (%) against a panel of weeds at a dosage of 150 g ha⁻¹. mdpi.com
| Compound ID | R Group | Sum Inhibition Rate (%) mdpi.com |
| BA-1 | H | >70 |
| BA-2 | Methyl | >70 |
| BA-5 | Propyl | >70 |
| BA-6 | Isopropyl | 51 |
| BA-18 | Cyclopropyl | >70 |
| BA-19 | Phenyl | 37 |
| BA-20 | Benzyl | 76 |
Table 2: Structure-Activity Relationship of α-(Phenoxybutyryloxy)alkylphosphonate Derivatives
This table showcases herbicidal activity for a selection of compounds from a study on α-(substituted phenoxybutyryloxy)alkylphosphonates. It highlights the effect of different substituents on the phenoxy ring on the inhibition of various weed species at a dosage of 150 g ai/ha. nih.gov
| Compound ID | Substituent (X) | Velvetleaf Inhibition (%) nih.gov | Common Amaranth Inhibition (%) nih.gov | False Daisy Inhibition (%) nih.gov |
| 4-1 | 2,4-dichloro | 98 | 100 | 100 |
| 4-2 | 4-chloro | 95 | 100 | 98 |
| 4-9 | 4-fluoro | 92 | 95 | 95 |
| 4-30 | 2-nitro-4-chloro | 90 | 98 | 90 |
| 4-36 | 2-chloro-4-trifluoromethyl | 95 | 100 | 92 |
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Spectroscopic Analysis for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of organic compounds. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, the molecular weight, and the functional groups present in the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state.
¹H and ¹³C NMR: The ¹H NMR spectrum of 2-(4-Fluorophenoxy)butanoyl chloride is expected to show distinct signals for the aromatic protons of the 4-fluorophenoxy group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The aromatic protons would likely appear as two multiplets due to the fluorine substitution. The methine proton, being adjacent to an oxygen atom and the carbonyl group, would be deshielded and appear as a triplet. The methylene protons would exhibit a more complex multiplet pattern due to diastereotopicity and coupling to both the methine and methyl protons. The terminal methyl group would appear as a triplet.
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methine carbon attached to oxygen, and the aliphatic carbons of the butanoyl chain.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, confirming the connectivity between the methyl, methylene, and methine protons of the butanoyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the butanoyl chain to the 4-fluorophenoxy group through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.
Solid-State NMR: Solid-state NMR (ssNMR) would provide information about the structure and dynamics of this compound in the solid state. High-resolution ¹³C and ¹⁹F ssNMR spectra could be obtained using techniques like magic-angle spinning (MAS) and cross-polarization (CP). rsc.orgacs.orgmarquette.eduresearchgate.net These spectra would reveal information about the presence of different polymorphs or conformations in the solid state.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| C=O | - | ~175 | HMBC to CH, CH₂ |
| CH | ~4.8 (t) | ~75 | COSY to CH₂, HMBC to C=O, Ar-C |
| CH₂ | ~2.1 (m) | ~25 | COSY to CH, CH₃ |
| CH₃ | ~1.1 (t) | ~10 | COSY to CH₂ |
| Ar-H (ortho to O) | ~6.9 (m) | ~118 (d) | HMBC to Ar-C-O, Ar-C-F |
| Ar-H (ortho to F) | ~7.0 (m) | ~116 (d) | HMBC to Ar-C-F, Ar-C-O |
| Ar-C-O | - | ~155 (d) | HMBC from CH, Ar-H |
| Ar-C-F | - | ~158 (d) | HMBC from Ar-H |
Note: Predicted values are based on analogous structures and may vary. 'd' denotes a doublet due to C-F coupling.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₀ClFO₂), the expected monoisotopic mass would be precisely determined.
Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways:
Loss of Cl: The initial loss of a chlorine radical from the molecular ion would be a common fragmentation pathway for an acyl chloride.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. libretexts.orgmiamioh.eduscribd.com
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Cleavage of the Ether Bond: The bond between the phenoxy group and the butanoyl chain could cleave, leading to ions corresponding to the 4-fluorophenoxy radical and the butanoyl cation, or their respective rearranged ions.
Proposed Fragmentation of this compound
| m/z (proposed) | Proposed Fragment | Fragmentation Pathway |
| 216.0353 | [C₁₀H₁₀ClFO₂]⁺ | Molecular Ion |
| 181.0404 | [C₁₀H₁₀FO₂]⁺ | Loss of Cl |
| 111.0030 | [C₆H₄FO]⁺ | Cleavage of the ether bond |
| 71.0130 | [C₄H₅O]⁺ | Alpha-cleavage |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be more active in either IR or Raman. thermofisher.comsapub.orgnih.gov
For this compound, the following characteristic vibrational bands would be expected:
C=O Stretch: A strong absorption in the FT-IR spectrum around 1780-1815 cm⁻¹, characteristic of an acyl chloride.
C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
C-F Stretch: A strong band in the FT-IR spectrum in the region of 1200-1300 cm⁻¹, indicative of the aryl-fluorine bond.
Aromatic C=C Stretch: Several bands in the region of 1450-1600 cm⁻¹ in both FT-IR and Raman spectra.
C-H Stretch: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, while aromatic C-H stretches would appear above 3000 cm⁻¹.
C-Cl Stretch: A band in the lower frequency region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹.
Conformational analysis can also be aided by vibrational spectroscopy. The positions and intensities of certain vibrational bands can be sensitive to the molecular conformation. By comparing experimental spectra with theoretical spectra calculated for different conformers, it may be possible to determine the most stable conformation in the sample.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (acyl chloride) | 1780-1815 (strong) | 1780-1815 (weak) |
| Aromatic C=C | 1450-1600 (medium) | 1450-1600 (strong) |
| C-O-C (ether) | 1200-1300 (strong) | 1000-1150 (medium) |
| C-F (aryl) | 1200-1300 (strong) | 1200-1300 (weak) |
| C-Cl | 600-800 (medium) | 600-800 (strong) |
Conformational Analysis and Stereochemical Assignment
The presence of a chiral center in this compound necessitates the determination of its absolute configuration and an understanding of its conformational preferences.
Chiroptical Spectroscopy (Electronic Circular Dichroism - ECD) for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.
For a molecule like this compound, direct ECD analysis might be challenging due to the lack of strong chromophores near the chiral center that would give a distinct Cotton effect. A common strategy to overcome this is to derivatize the molecule with a chromophoric auxiliary. For example, the butanoyl chloride could be converted to a biphenyl (B1667301) amide. mdpi.com The resulting diastereomeric atropisomers would exhibit characteristic ECD spectra, and the sign of the Cotton effect can be correlated with the absolute configuration at the chiral center based on established empirical rules. mdpi.com
Alternatively, the experimental ECD spectrum can be compared with the theoretically calculated ECD spectrum for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov
X-ray Crystallography of Derivatives for Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govcaltech.edu However, obtaining single crystals of a reactive and potentially low-melting compound like an acyl chloride can be difficult.
A more practical approach would be to synthesize a stable, crystalline derivative of this compound. For example, the acyl chloride could be reacted with an amine to form a stable amide, or hydrolyzed to the corresponding carboxylic acid, which could then be crystallized.
Once suitable crystals are obtained, single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles in the solid state. If the crystal belongs to a chiral space group, the absolute configuration can be determined unambiguously, often with a high degree of confidence by analyzing the Flack parameter. caltech.edu This would provide the ultimate proof of the stereochemistry of the chiral center.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can elucidate its fundamental electronic properties and predict its reactivity. A common approach involves geometry optimization of the molecule's ground state using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.govicm.edu.pl
Once the optimized geometry is obtained, various electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For acyl chlorides, the LUMO is typically localized on the carbonyl carbon, making it the primary site for nucleophilic attack. studymind.co.uk
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of "this compound," the MEP would show a region of high positive potential (electrophilic site) around the carbonyl carbon, confirming its susceptibility to nucleophiles. nih.gov Conversely, negative potential regions would be observed around the oxygen and chlorine atoms, indicating their nucleophilic character.
Calculated atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom, further highlighting the electrophilic nature of the carbonyl carbon. nih.gov These computational data are invaluable for predicting how "2-(4--Fluorophenoxy)butanoyl chloride" will interact with other reagents.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Typically in the range of -7 to -9 eV for similar compounds | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Typically in the range of -1 to -2 eV for similar compounds | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~5-7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | Non-zero, with a significant vector aligned with the C=O bond | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| MEP Minimum | Located on the carbonyl oxygen and chlorine atoms | Indicates the most probable sites for electrophilic attack. |
| MEP Maximum | Located on the carbonyl carbon atom | Indicates the primary site for nucleophilic attack. |
| NBO Charge on C=O Carbon | Highly positive (e.g., > +0.5 e) | Quantifies the electrophilicity of the carbonyl carbon, making it a reactive center. studymind.co.uk |
Note: The values in this table are illustrative and based on typical DFT results for structurally related acyl chlorides and phenoxy compounds. Specific values would require dedicated calculations for "this compound."
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like "this compound," which possesses several rotatable bonds (e.g., C-O, C-C), MD simulations can be used to explore its conformational landscape and understand its dynamic behavior. nih.govresearchgate.net
MD simulations solve Newton's equations of motion for a system of interacting atoms, providing trajectories that describe the positions and velocities of the atoms over time. acs.org The interactions between atoms are typically described by a force field, which is a set of empirical potential energy functions. For organic molecules like the subject compound, force fields such as AMBER, CHARMM, or OPLS are commonly used.
By running an MD simulation over a sufficient timescale (nanoseconds to microseconds), one can sample a wide range of possible conformations. The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly influence its reactivity and interaction with other molecules. For instance, the accessibility of the reactive acyl chloride group may be sterically hindered in certain conformations.
Key analyses of MD trajectories for "this compound" would include:
Dihedral Angle Distributions: Plotting the probability of finding specific dihedral angles (e.g., around the C-O-C-C ether linkage) at certain values reveals the preferred torsional states.
Root Mean Square Deviation (RMSD): This metric can be used to assess the stability of the molecule's conformation over time.
Potential Energy Surface (PES) Mapping: By combining dihedral angle analysis with the potential energy of the system, a PES can be constructed to visualize the energy landscape of conformational changes.
Table 2: Key Rotatable Bonds in this compound for MD Simulation Analysis
| Bond | Description | Expected Conformational Influence |
| C(aryl)-O-C(alkyl)-C | Ether linkage | Determines the relative orientation of the fluorophenoxy ring and the butanoyl chain. |
| O-C-C-C(=O) | Butanoyl chain backbone | Influences the overall shape and flexibility of the aliphatic portion. |
| C-C-C(=O)-Cl | Acyl chloride group | Affects the steric accessibility of the electrophilic carbonyl carbon. |
Transition State Modeling for Reaction Mechanism Elucidation
"this compound," as an acyl chloride, is expected to undergo nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org Computational modeling can be used to elucidate the detailed mechanism of these reactions, including the identification of intermediates and transition states.
The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. chemguide.co.ukyoutube.com
Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.uk
Computational methods, particularly DFT, can be used to model the potential energy surface of this reaction pathway. By locating the stationary points (reactants, intermediates, products, and transition states) and calculating their energies, one can determine the activation energies (energy barriers) for each step. nih.gov The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Techniques like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are employed to locate the transition state structure. Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
For example, modeling the hydrolysis of "this compound" would involve calculating the energies of the reactants (the acyl chloride and water), the tetrahedral intermediate, the transition states connecting them, and the final products (the corresponding carboxylic acid and HCl). researchgate.netsavemyexams.com The calculated activation energy provides a theoretical estimate of the reaction rate. Such studies have shown that for some acyl chlorides, the reaction may proceed through a concerted SN2-like pathway rather than a stepwise mechanism with a stable tetrahedral intermediate. nih.gov
Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Acyl Chloride + H₂O) | 0 | Reference energy level. |
| Transition State 1 (TS1) | +10 to +15 | Energy barrier for the nucleophilic attack of water on the carbonyl carbon. |
| Tetrahedral Intermediate | -5 to -10 | A relatively stable intermediate formed after the addition of water. |
| Transition State 2 (TS2) | +5 to +10 | Energy barrier for the collapse of the intermediate and elimination of the chloride ion. |
| Products (Carboxylic Acid + HCl) | -15 to -25 | The overall reaction is typically exothermic. |
Note: These energy values are illustrative and represent a typical profile for the hydrolysis of a reactive acyl chloride. Actual values would need to be determined through specific quantum mechanical calculations.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govresearchgate.net A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's structure) with a specific property of interest. researchgate.net
For "this compound" and its analogues, QSPR models could be developed to predict various properties, such as reactivity (e.g., rate of hydrolysis), boiling point, or solubility. tandfonline.comnih.gov This approach is particularly useful for screening large libraries of virtual compounds to identify candidates with desired properties without the need for synthesizing and testing each one. acs.org
The development of a QSPR model typically involves the following steps:
Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled. For example, a dataset of various substituted phenoxy-acyl chlorides and their measured hydrolysis rates.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a mathematical model that links a subset of the most relevant descriptors to the property. nih.gov
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model development. researchgate.net
For analogues of "this compound," a QSPR model could explore how changes in the substitution pattern on the aromatic ring or modifications to the alkyl chain affect a property like reactivity. For instance, descriptors related to electronegativity, steric hindrance, and electronic effects (like Hammett constants) would likely be important for predicting the reactivity of the acyl chloride group. nih.govacs.org
Table 4: Examples of Molecular Descriptors for QSPR Modeling of Analogues
| Descriptor Type | Example Descriptor | Property It May Influence |
| Constitutional | Molecular Weight | Boiling point, density. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Shape, size, and branching, which can affect intermolecular forces. |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility, steric effects on reactivity. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, polarity, intermolecular interactions. |
| Quantum Chemical | Partial charges on atoms (e.g., carbonyl carbon) | Site-specific reactivity towards nucleophiles. |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of acyl chlorides typically involves reagents like thionyl chloride or oxalyl chloride, often with a catalyst. wikipedia.org While effective, the development of more efficient, selective, and sustainable catalytic systems remains a key research area. Future investigations for 2-(4-Fluorophenoxy)butanoyl chloride could focus on several promising avenues:
Advanced Amide-Based Catalysts: N,N-disubstituted formamides like DMF are known to catalyze the formation of acyl chlorides by reacting with the chlorinating agent to form a Vilsmeier reagent, which is the active catalytic species. wikipedia.orggoogle.com Research into novel amide-based catalysts with enhanced activity could lead to lower catalyst loading, milder reaction conditions, and higher purity of the final product. google.com
Brønsted Acid Catalysis: Recent studies have shown that Brønsted acids can effectively catalyze the chlorination of carboxylic acids with thionyl chloride. tandfonline.com Exploring a range of Brønsted acids for the synthesis of this compound could offer a cheaper and more environmentally friendly alternative to traditional catalysts. tandfonline.com
Nucleophilic Catalysis: Bases such as pyridine (B92270) are known to activate acyl chlorides towards nucleophilic attack. wikipedia.org The exploration of novel, highly efficient nucleophilic catalysts could enhance the reactivity of this compound in subsequent transformations, such as esterification or amidation, allowing for reactions to proceed under milder conditions or with a broader range of substrates. wikipedia.orgsavemyexams.com
Development of Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. The application of flow chemistry to the synthesis and utilization of this compound is a promising area for future research.
Key research directions include:
In Situ Generation and Consumption: Acyl chlorides are reactive and can be sensitive to moisture. savemyexams.com Flow chemistry allows for the on-demand generation of this compound from its corresponding carboxylic acid, followed by its immediate use in a subsequent reaction step within a continuous, closed system. acs.orgresearchgate.net This "telescoped synthesis" approach minimizes the handling and storage of the reactive intermediate, improving safety and process efficiency. acs.org
Use of Safer Reagents: The synthesis of acyl chlorides often involves hazardous reagents like phosgene (B1210022) or thionyl chloride. researchgate.net Flow reactors, with their small reaction volumes and enhanced safety features, are ideal for handling such materials. acs.org Research could focus on optimizing the use of phosgene substitutes like bis(trichloromethyl)carbonate (BTC) in a continuous flow setup for the synthesis of this compound. researchgate.net
Process Optimization and Control: The precise control over reaction parameters (temperature, pressure, residence time) in flow reactors enables rapid process optimization. researchgate.net In-line monitoring techniques, such as infrared spectroscopy, can be integrated to track the formation of the acyl chloride in real-time, allowing for precise control and a deeper understanding of reaction kinetics. vapourtec.com
The development of robust flow chemistry protocols would facilitate the scalable, safe, and efficient production and use of this compound, particularly in industrial settings.
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of machine learning (ML) and chemistry is revolutionizing how chemical reactions are designed and optimized. nih.govresearchgate.net Applying ML algorithms to the synthesis and reactivity of this compound could significantly accelerate research and development.
Future perspectives in this area include:
Reaction Condition Optimization: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. researchgate.netbeilstein-journals.org This can reduce the number of experiments needed, saving time and resources in optimizing both the synthesis of this compound and its subsequent reactions.
Predicting Reaction Outcomes: By learning from vast amounts of reaction data, ML tools can predict the likely products of a reaction, even for novel combinations of substrates. nih.govneurips.cc This predictive power can guide chemists in designing new synthetic routes and exploring the reactivity of this compound with a wide range of nucleophiles.
Accelerating Discovery: The integration of ML with automated robotic platforms can create "self-driving" laboratories that can autonomously design, execute, and analyze experiments. beilstein-journals.org Such systems could be employed to rapidly screen for new catalysts, optimize reaction conditions, and even discover novel transformations of this compound.
By leveraging the power of data and artificial intelligence, chemists can navigate the complex chemical space more efficiently, leading to faster innovation in the application of this fluorinated compound. iscientific.org
Discovery of Unexpected Reactivity Patterns or Novel Transformations
While acyl chlorides are well-known for their reactions with nucleophiles like alcohols and amines, there is always potential for discovering new and unexpected reactivity. wikipedia.orgsavemyexams.com Future research on this compound could uncover novel transformations by exploring unconventional reaction conditions or reagents.
Areas for exploration might include:
Radical Chemistry: The generation of acyl radicals from acyl chlorides opens up a range of C-C bond-forming reactions. researchgate.net Investigating the photochemical or transition-metal-catalyzed generation of the 2-(4-fluorophenoxy)butanoyl radical could lead to new methods for incorporating this fragment into complex molecules. researchgate.netresearchgate.net
Transition-Metal Catalyzed Cross-Coupling: While challenging, the direct use of acyl chlorides in certain cross-coupling reactions is an active area of research. Exploring novel catalytic systems could enable new types of C-C or C-heteroatom bond formations starting from this compound.
Solvent-Induced Reactivity: As demonstrated by the unexpected ring-opening of tetrahydrofuran (B95107) (THF) during the reaction of acyl chlorides with zinc selenolates, the solvent can sometimes play a direct role in the reaction outcome. researchgate.net Systematically studying the reactivity of this compound in a variety of non-traditional solvents could lead to the discovery of unforeseen reaction pathways.
Serendipitous discoveries often drive significant advances in synthetic chemistry. A thorough investigation of the reactivity of this compound under diverse conditions is likely to yield new and valuable chemical transformations.
Expansion of Synthetic Applications in Emerging Fields
The presence of a fluorine atom in this compound imparts unique properties that can be leveraged in various emerging fields. nbinno.com The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can influence a molecule's stability, lipophilicity, and biological activity.
Future research should focus on utilizing this compound as a building block in areas such as:
Materials Science: Fluorinated compounds are crucial for developing advanced materials like fluoropolymers, which exhibit high thermal stability and chemical inertness. researchgate.net this compound could serve as a monomer or precursor for new polymers with tailored properties, such as water-repellent coatings or materials with low surface energy. nbinno.com
Energy Storage: Organofluorine compounds are finding applications in energy technologies. For example, fluorinated electrolytes and electrodes can improve the performance and safety of lithium-ion batteries. Research could explore the incorporation of the 2-(4-fluorophenoxy)butanoyl moiety into novel materials for batteries or fuel cells.
Pharmaceuticals and Agrochemicals: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability and bioavailability. researchgate.net The 4-fluorophenoxy group is a feature in various biologically active compounds. Therefore, this compound represents a valuable synthon for creating new derivatives of existing pharmaceuticals or for the discovery of novel bioactive molecules in medicine and agriculture.
By exploring its potential in these and other cutting-edge fields, the synthetic utility of this compound can be significantly expanded, contributing to technological and scientific advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
